molecular formula C20H24N2OS2 B2962165 2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326932-50-6

2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2962165
CAS No.: 1326932-50-6
M. Wt: 372.55
InChI Key: YCCYQPKPIXZWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H24N2OS2 and its molecular weight is 372.55. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anticoccidial Efficacy

This compound's derivatives have demonstrated antibacterial activity, notably in the context of veterinary medicine. A study outlined the effectiveness of a related compound, sulfadimethoxine, in turkeys, highlighting its broad-spectrum antibacterial and anticoccidial properties. These findings suggest potential applications in combating bacterial infections and coccidiosis in poultry (Mitrović, Fusiek, & Schildknecht, 1971).

Anti-HIV-1 Activity

Research into pyrimidin-4(3H)-one derivatives, which share a core structural similarity with the compound , has unveiled their capacity to inhibit the reproduction of the human immunodeficiency virus type 1 (HIV-1) in vitro. These findings underscore the potential of such derivatives in HIV-1 treatment strategies (Novikov, Ozerov, Sim, & Buckheit, 2004).

Nucleophilic Displacement and Chemical Synthesis

The chemical behavior of thieno[3,2-d]pyrimidin-4(3H)-ones, particularly concerning nucleophilic displacement, is crucial for synthesizing various pharmaceuticals. Research has demonstrated the feasibility of such transformations, offering pathways to novel drug development (Kikelj, Grosjean, Meslin, Julienne, & Deniaud, 2010).

Antifolate Inhibitors of Thymidylate Synthase

Compounds structurally related to 2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one have been identified as nonclassical antifolate inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. These inhibitors show promise as antitumor and antibacterial agents, offering a basis for developing new therapeutic agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Antimicrobial and Antitubercular Activities

Research on pyrimidine-azitidinone analogues has revealed their antimicrobial and antitubercular activities, suggesting potential applications in treating bacterial infections, including tuberculosis. This indicates a broader scope of therapeutic applications for derivatives of the compound (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Mechanism of Action

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS2/c1-4-5-6-10-22-19(23)18-17(9-11-24-18)21-20(22)25-13-16-12-14(2)7-8-15(16)3/h7-9,11-12H,4-6,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCYQPKPIXZWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.